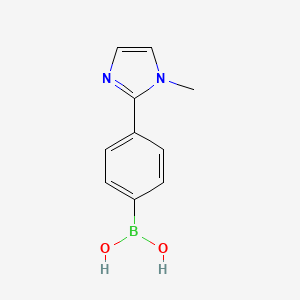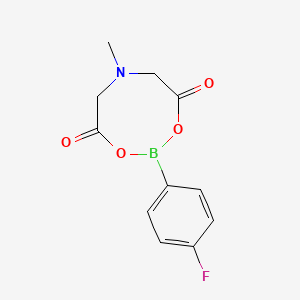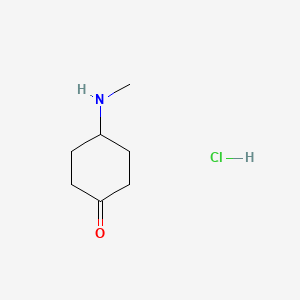
4-(methylaMINO)CYCLOHEXANONE hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(methylaMINO)CYCLOHEXANONE hydrochloride is a chemical compound with the CAS Number: 1260794-25-9 . It has a molecular weight of 163.65 . The compound is also known as N,3,3-trimethyl-1,5-dioxaspiro [5.5]undecan-9-amine hydrochloride .
Synthesis Analysis
A new and efficient protocol has been developed for the synthesis of a similar compound, ketamine, which might be applicable to 4-(methylaMINO)CYCLOHEXANONE hydrochloride . The synthesis involves five steps starting with the reaction of cyclohexanone with 2-chlorophenyl magnesium bromide . The resulting product undergoes dehydration, oxidation, imination, and finally rearrangement at elevated temperature .Molecular Structure Analysis
The molecular formula of 4-(methylaMINO)CYCLOHEXANONE hydrochloride is C7H13NO.ClH . The InChI code is 1S/C7H13NO.ClH/c1-8-6-2-4-7(9)5-3-6;/h6,8H,2-5H2,1H3;1H .科学的研究の応用
1. Toxicology Studies
4-(methylamino)cyclohexanone hydrochloride, commonly known as Ketamine, has been extensively studied for its toxicology. Specialized studies were designed to examine the variables like the age of the animals, patterns of repeated drug administration, and the effects of prior administration of an agent known to stimulate microsomal enzymes (Kaump et al., 1969).
2. Veterinary Anesthesia
In veterinary medicine, 4-(methylamino)cyclohexanone hydrochloride has been used in combination with other drugs to produce surgical depth anesthesia in animals like guinea pigs. This combination has been found to be fast-acting, safe, and easily controlled (Shucard et al., 1975).
3. Pain Relief and Narcotic Antagonist Activity
New derivatives of 4-(methylamino)cyclohexanone hydrochloride have been synthesized for relieving pain in animals, showing high analgesic activity. Some of these derivatives also exhibit narcotic antagonist activity, which is useful in modifying depression caused by other analgesics (Blackstone & Bowman, 1999).
4. Chemical Industry Applications
In the chemical industry, cyclohexanone, a derivative of 4-(methylamino)cyclohexanone hydrochloride, serves as an important intermediate in the manufacture of polyamides. Its selective formation under mild conditions has been a subject of research (Wang et al., 2011).
5. Obstetric Anesthesia
4-(methylamino)cyclohexanone hydrochloride has been studied as an anesthetic agent in obstetrics, showing promising results without significantly inhibiting laryngeal or pharyngeal reflexes. This study included both pregnant and nonpregnant subjects (Little et al., 1972).
6. Synthesis of Analogs for CNS Agents
Synthesis of 4-(methylamino)cyclohexanone hydrochloride analogs has been explored for potential applications as central nervous system agents. These studies involved creating derivatives with varying biological activities, including antidepressant effects (Martin et al., 1981).
7. Synthesis and Analysis of Ketamine Analogues
There has been significant research into synthesizing and analyzing various ketamine analogues, including 4-(methylamino)cyclohexanone hydrochloride, for their potential use in clinical settings. This includes understanding their structure, synthesis methods, and potential therapeutic applications (Jose et al., 2018).
8. Antibacterial and Antifungal Properties
Certain derivatives of 4-(methylamino)cyclohexanone hydrochloride have been synthesized and tested for their antibacterial and antifungal properties. These derivatives were compared with standard drugs to evaluate their efficacy (Roshan, 2018).
作用機序
Target of Action
The primary target of 4-(methylaMINO)CYCLOHEXANONE hydrochloride is the NMDA receptor , an ionotropic glutamate receptor in the brain . This receptor plays a crucial role in memory and learning, and its dysfunction is associated with several neurological and psychiatric disorders.
Mode of Action
4-(methylaMINO)CYCLOHEXANONE hydrochloride acts as a non-selective, non-competitive antagonist at the NMDA receptor . By blocking this receptor, it prevents the normal actions of glutamate, the primary excitatory neurotransmitter in the brain .
Biochemical Pathways
The antagonism of the NMDA receptor by 4-(methylaMINO)CYCLOHEXANONE hydrochloride leads to a decrease in neuronal excitability and synaptic transmission . This can affect various biochemical pathways, particularly those involved in neuronal signaling and synaptic plasticity.
Pharmacokinetics
Like other similar compounds, it is likely to undergooxidative metabolism , mainly to norketamine by cytochrome P450 (CYP) 3A and CYP2B6 enzymes . Its oral bioavailability is expected to be poor due to extensive first-pass metabolism .
Result of Action
The molecular and cellular effects of 4-(methylaMINO)CYCLOHEXANONE hydrochloride’s action include a reduction in neuronal excitability and alterations in synaptic transmission . These changes can lead to various physiological effects, depending on the specific context and environment.
Safety and Hazards
特性
IUPAC Name |
4-(methylamino)cyclohexan-1-one;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.ClH/c1-8-6-2-4-7(9)5-3-6;/h6,8H,2-5H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPFOMPKXKDTDFX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCC(=O)CC1.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70677445 |
Source


|
| Record name | 4-(Methylamino)cyclohexan-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70677445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(methylaMINO)CYCLOHEXANONE hydrochloride | |
CAS RN |
1260794-25-9 |
Source


|
| Record name | 4-(Methylamino)cyclohexan-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70677445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

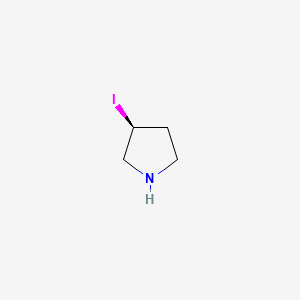
![(3-Bromoimidazo[1,2-a]pyridin-8-yl)methanol](/img/structure/B596313.png)
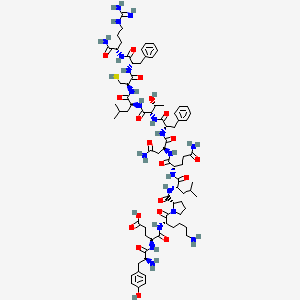
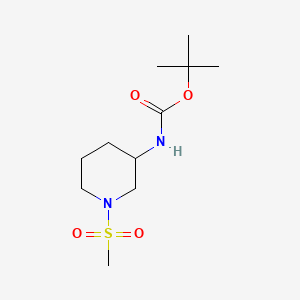
![(1-Methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol](/img/structure/B596319.png)
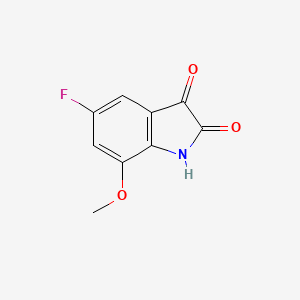
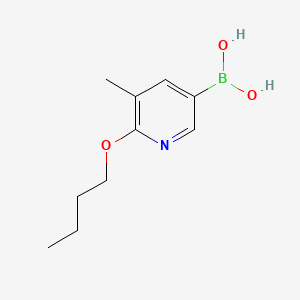


![6-Fluoro-3-methylbenzo[d]isoxazol-5-amine hydrochloride](/img/structure/B596330.png)
![1h-Pyrrolo[3,2-b]pyridine-5-carbaldehyde](/img/structure/B596332.png)
